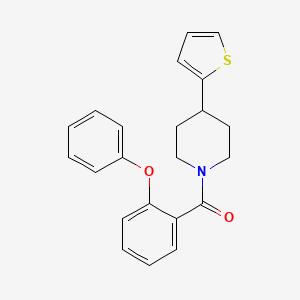

![molecular formula C13H12ClNOS B6503174 3-chloro-N-[2-(thiophen-2-yl)ethyl]benzamide CAS No. 1037915-86-8](/img/structure/B6503174.png)

3-chloro-N-[2-(thiophen-2-yl)ethyl]benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“3-chloro-N-[2-(thiophen-2-yl)ethyl]benzamide” is an organic compound that belongs to the class of benzamides . It contains a carboxamido substituent attached to a benzene ring . It also contains a thiophene moiety, which is a five-membered heteroaromatic compound containing a sulfur atom . Thiophene and its substituted derivatives are very important class of heterocyclic compounds which shows interesting applications in the field of medicinal chemistry .

Molecular Structure Analysis

The molecule contains a total of 30 bonds. There are 18 non-H bonds, 12 multiple bonds, 3 rotatable bonds, 1 double bond, 11 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 secondary amide (aromatic), and 1 Thiophene .Aplicaciones Científicas De Investigación

3-chloro-N-[2-(thiophen-2-yl)ethyl]benzamide has been studied as a potential therapeutic agent for a range of diseases, including cancer, inflammation, and diabetes. In cancer, this compound has been found to exhibit anti-proliferative effects in a variety of cancer cell lines, including breast, lung, and prostate cancer. In inflammation, this compound has been shown to reduce the production of pro-inflammatory cytokines, such as tumor necrosis factor-α and interleukin-6. In diabetes, this compound has been found to reduce the levels of glucose in the blood and reduce the activity of the enzyme responsible for glucose production.

Mecanismo De Acción

Target of Action

Similar compounds have been known to target various receptors and enzymes in the body .

Mode of Action

The compound likely interacts with its targets, leading to changes in cellular processes .

Biochemical Pathways

Similar compounds have been known to affect various biochemical pathways .

Pharmacokinetics

The pharmacokinetics of similar compounds suggest that they are well-absorbed and distributed in the body, metabolized by various enzymes, and excreted through the kidneys .

Result of Action

Similar compounds have been known to produce various effects at the molecular and cellular levels .

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The advantages of using 3-chloro-N-[2-(thiophen-2-yl)ethyl]benzamide in laboratory experiments include its low toxicity, its ability to modulate the activity of multiple biochemical pathways, and its ability to induce apoptosis and autophagy. The limitations of this compound include its relatively low solubility in water and its potential to cause side effects, such as nausea and vomiting.

Direcciones Futuras

For the use of 3-chloro-N-[2-(thiophen-2-yl)ethyl]benzamide in scientific research include further studies of its mechanism of action, its effects on other biochemical pathways, and its potential therapeutic applications. In addition, further studies are needed to determine the safety and efficacy of this compound in clinical trials, as well as its potential interactions with other drugs. Finally, further studies are needed to determine the optimal dosage and administration schedule for this compound in order to maximize its therapeutic potential.

Métodos De Síntesis

The synthesis of 3-chloro-N-[2-(thiophen-2-yl)ethyl]benzamide is a multi-step process involving the condensation of 3-chloro-benzamide and 2-(thiophen-2-yl)ethanol. The reaction is conducted in the presence of a base, such as sodium hydroxide, and a catalyst, such as p-toluenesulfonic acid. The reaction is typically carried out at a temperature of 60-70°C for 1-2 hours. The product is then purified by column chromatography.

Propiedades

IUPAC Name |

3-chloro-N-(2-thiophen-2-ylethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClNOS/c14-11-4-1-3-10(9-11)13(16)15-7-6-12-5-2-8-17-12/h1-5,8-9H,6-7H2,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVKKMUILWPBKTJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C(=O)NCCC2=CC=CS2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClNOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.76 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[(2Z)-2-[(2H-1,3-benzodioxol-5-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetamide](/img/structure/B6503100.png)

![3-(dimethylamino)-N-{[1-(pyrazin-2-yl)piperidin-4-yl]methyl}benzamide](/img/structure/B6503112.png)

![3-(2H-1,3-benzodioxol-5-yl)-1-{[1-(pyrazin-2-yl)piperidin-4-yl]methyl}urea](/img/structure/B6503121.png)

![3-(4-tert-butylphenyl)-1-{[1-(pyrazin-2-yl)piperidin-4-yl]methyl}urea](/img/structure/B6503129.png)

![(2Z)-3-oxo-2-[(2,4,5-trimethoxyphenyl)methylidene]-2,3-dihydro-1-benzofuran-6-yl cyclopropanecarboxylate](/img/structure/B6503133.png)

![6-hydroxy-7-methyl-4-[(piperidin-1-yl)methyl]-2H-chromen-2-one](/img/structure/B6503155.png)

![2-(4-ethoxyphenyl)-N-{[1-(furan-3-carbonyl)piperidin-4-yl]methyl}acetamide](/img/structure/B6503156.png)

![N-{[1-(furan-3-carbonyl)piperidin-4-yl]methyl}-5-phenyl-1,2-oxazole-3-carboxamide](/img/structure/B6503157.png)

![N-{4-[(4-sulfamoylphenyl)sulfamoyl]phenyl}acetamide](/img/structure/B6503164.png)

![5-fluoro-N-{[1-(furan-3-carbonyl)piperidin-4-yl]methyl}-2-methoxybenzene-1-sulfonamide](/img/structure/B6503166.png)

![1-{[1-(furan-3-carbonyl)piperidin-4-yl]methyl}-3-(2-methoxyethyl)urea](/img/structure/B6503181.png)